2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide
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Overview
Description
2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C20H20I2N2O2. This compound is characterized by the presence of two iodine atoms and a benzamide group, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-iodobenzoyl chloride with cyclohexylamine to form an intermediate product, which is then further reacted with another molecule of 2-iodobenzoyl chloride under controlled conditions to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide can be compared with other similar compounds, such as:
2-iodobenzamide: A simpler compound with a single iodine atom and a benzamide group.
N-cyclohexylbenzamide: Lacks the iodine atoms but has a similar benzamide structure.
2-iodo-N-phenylbenzamide: Contains an iodine atom and a phenyl group instead of the cyclohexyl group
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20I2N2O2 |
---|---|
Molecular Weight |
574.2 g/mol |
IUPAC Name |
2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20I2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-4,7-10,17-18H,5-6,11-12H2,(H,23,25)(H,24,26) |
InChI Key |
LVJSIYLMATYNJN-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2I)NC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2I)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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